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  • Product: 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine
  • CAS: 120003-76-1

Core Science & Biosynthesis

Foundational

2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine CAS number 120003-76-1

An In-depth Technical Guide to 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine (CAS: 120003-76-1) Prepared for: Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine (CAS: 120003-76-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine, a significant pyridine derivative in pharmaceutical research. Eschewing a rigid template, this guide is structured to logically present the compound's profile, from its fundamental physicochemical properties to its critical role as a manufacturing intermediate and metabolite, primarily in the context of proton pump inhibitors.

Core Compound Identification and Physicochemical Profile

2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine, identified by CAS Number 120003-76-1 , is a substituted pyridine that serves as a valuable fine chemical intermediate.[1][2] Its structure features a pyridine core functionalized with two hydroxymethyl groups, a methoxy group, and a methyl group, making it a key building block and a reference standard in specific pharmaceutical applications. The primary significance of this molecule lies in its identity as an intermediate in the synthesis of metabolites of Omeprazole, a widely used proton pump inhibitor.[1][3]

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 120003-76-1[1][2]
Molecular Formula C₉H₁₃NO₃[1][2]
Molecular Weight 183.21 g/mol [1]
IUPAC Name (4-Methoxy-3-methylpyridine-2,5-diyl)dimethanol[1]
Appearance Off-White to Pale Yellow Solid[1]
Storage Conditions 2-8°C, Refrigerator[1]
Shipping Conditions Ambient[1]

Strategic Importance in Drug Development & Metabolism

The principal application of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine is as a reference material and intermediate related to the metabolism of Omeprazole.[1][3] Omeprazole is a cornerstone of therapies for acid-related gastrointestinal disorders, functioning by irreversibly inhibiting the gastric H+/K+-ATPase (the proton pump).[4]

The study of drug metabolites is a mandatory aspect of drug development and post-market surveillance for several reasons:

  • Pharmacological Activity: Metabolites can be active, inactive, or possess a different pharmacological profile than the parent drug.

  • Toxicology: Metabolites can sometimes be responsible for adverse drug reactions or toxicity.

  • Regulatory Compliance: Regulatory agencies require a thorough understanding of a drug's metabolic fate.

This compound's availability allows researchers to synthesize and identify Omeprazole metabolites, facilitating pharmacokinetic and toxicological studies.

cluster_0 Drug Lifecycle ProtonPump Gastric H+/K+ ATPase (Proton Pump) Omeprazole Omeprazole (Parent Drug) Omeprazole->ProtonPump Inhibition Metabolism Hepatic Metabolism (e.g., CYP450) Omeprazole->Metabolism Undergoes TargetCompound 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine (Metabolite Intermediate) Metabolism->TargetCompound Produces

Caption: Relationship of the target compound to its parent drug and biological target.

Plausible Synthetic Pathways and Mechanistic Rationale

The N-oxide pathway is a common and effective strategy for functionalizing the pyridine ring. The N-oxide group activates the positions ortho (2,6) and para (4) to the nitrogen, making them susceptible to nucleophilic attack and rearrangement reactions that would otherwise be difficult on the electron-deficient pyridine ring.

Proposed Experimental Protocol: A Hypothetical Synthesis

This protocol is illustrative, based on analogous reactions. Researchers must optimize conditions.

  • Step 1: N-Oxidation of the Pyridine Precursor.

    • Rationale: To activate the pyridine ring for subsequent functionalization.

    • Procedure: Dissolve a suitable 4-methoxy-3-methylpyridine precursor in a solvent like acetic acid. Add hydrogen peroxide (30%) dropwise while maintaining the temperature below 70°C. After the addition, heat the mixture for several hours until the starting material is consumed (monitored by TLC). Cool the reaction and carefully neutralize to precipitate the N-oxide product.

  • Step 2: Introduction of Hydroxymethyl Groups via Acetoxymethylation.

    • Rationale: A common method to introduce hydroxymethyl groups onto an activated pyridine N-oxide ring is through reaction with acetic anhydride. This proceeds via a rearrangement to form acetoxymethyl intermediates.

    • Procedure: Reflux the pyridine N-oxide from Step 1 in acetic anhydride. The reaction typically proceeds for several hours. After completion, the excess acetic anhydride is removed under reduced pressure. This will likely yield a mixture of acetoxylated isomers.

  • Step 3: Hydrolysis to the Diol.

    • Rationale: To convert the acetoxymethyl groups into the desired hydroxymethyl groups.

    • Procedure: The crude product from Step 2 is dissolved in an alcohol/water mixture (e.g., methanol/water). An acid catalyst (like HCl) is added, and the mixture is heated to reflux. The hydrolysis is monitored by TLC. Upon completion, the solution is neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate). The solvent is then evaporated to yield the crude 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine.

  • Step 4: Purification.

    • Rationale: To isolate the target compound in high purity.

    • Procedure: The crude product is purified using column chromatography on silica gel, eluting with a solvent system such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Start 4-Methoxy-3-methylpyridine (Precursor) N_Oxide Pyridine N-Oxide Intermediate Start->N_Oxide H₂O₂ / Acetic Acid (N-Oxidation) Acetoxylation Di-acetoxymethyl Intermediate N_Oxide->Acetoxylation Acetic Anhydride (Rearrangement) FinalProduct 2,5-Dihydroxymethyl-4-methoxy- 3-methylpyridine (Product) Acetoxylation->FinalProduct Acid Hydrolysis (Deprotection)

Caption: Proposed N-oxide pathway for the synthesis of the title compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine, whether it is synthesized in-house or used as a reference standard.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary tool for structural elucidation. Expected signals would include:

      • Two distinct singlets or AB quartets for the two CH₂OH groups.

      • A singlet for the aromatic proton on the pyridine ring.

      • A singlet for the OCH₃ methoxy protons.

      • A singlet for the CH₃ methyl protons.

      • A broad singlet for the two OH protons, which is exchangeable with D₂O.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including signals for the pyridine ring carbons, the two CH₂OH carbons, and the methoxy and methyl carbons.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight.

    • Expected Result: An electrospray ionization (ESI) mass spectrum in positive mode should show a prominent ion peak at m/z 184.2, corresponding to the [M+H]⁺ adduct.

  • Infrared (IR) Spectroscopy:

    • Purpose: To identify key functional groups.

    • Expected Bands:

      • A broad absorption band in the range of 3200-3500 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups.

      • C-H stretching bands around 2850-3000 cm⁻¹.

      • C=C and C=N stretching bands for the pyridine ring in the 1400-1600 cm⁻¹ region.

      • A strong C-O stretching band for the methoxy ether and alcohol groups around 1050-1250 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: The gold standard for determining purity. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

    • Typical Method: A reversed-phase C18 column is commonly used with a mobile phase gradient of water (often containing a small amount of acid like formic or acetic acid) and a polar organic solvent like acetonitrile or methanol. Detection is typically performed with a UV detector at a wavelength where the pyridine ring absorbs, such as 270-280 nm.

References

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company.
  • CAS No : 120003-76-1 | Product Name : 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine.
  • 272461 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine CAS: 120003-76-1. Biosynth.
  • 3D-EUA03571 - bishydroxymethyl-25-dihydrofuran-25-dione. CymitQuimica.
  • US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6.
  • Synthesis and Biological Activity of Pyridoxine Analogs. Journal of Medicinal Chemistry.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.
  • The role of the methoxy group in approved drugs. PubMed.

Sources

Exploratory

An In-Depth Technical Guide to the Synthetic Routes of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine

Abstract This technical guide provides a comprehensive overview of the plausible synthetic pathways for obtaining 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine, a pyridine derivative of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the plausible synthetic pathways for obtaining 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine, a pyridine derivative of significant interest in medicinal chemistry and drug development. While a direct, one-pot synthesis is not prominently featured in current literature, this document delineates a robust and logical multi-step approach. The core of this strategy revolves around the construction of a key intermediate, a dialkyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate, followed by a reduction to the target diol. This guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into the critical process parameters, thereby serving as a valuable resource for researchers and professionals in the field of organic synthesis and pharmaceutical development.

Introduction and Strategic Overview

2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine and its analogs are important structural motifs in the development of various pharmaceutical agents. The strategic placement of hydroxymethyl groups at the 2 and 5 positions, a methoxy group at the 4-position, and a methyl group at the 3-position of the pyridine ring offers multiple points for further chemical modification, making it a versatile building block.

The synthetic approach detailed in this guide is predicated on a convergent strategy that first establishes the core pyridine structure with the requisite substituents in a latent form (esters) and then unmasks the desired functionality (alcohols) in the final step. This approach allows for greater control over the chemical transformations and facilitates the purification of intermediates.

The proposed overall synthetic transformation is illustrated in the workflow diagram below:

Synthesis_Workflow Start Starting Materials Step1 Hantzsch-type Pyridine Synthesis Start->Step1 Intermediate Diethyl 4-methoxy-3-methyl-1,4-dihydropyridine-2,5-dicarboxylate Step1->Intermediate Step2 Aromatization Intermediate->Step2 PyridineDicarboxylate Diethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate Step2->PyridineDicarboxylate Step3 Reduction PyridineDicarboxylate->Step3 FinalProduct 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine Step3->FinalProduct

Figure 1: Proposed synthetic workflow.

Synthesis of the Key Intermediate: Diethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate

The cornerstone of this synthetic route is the construction of the pyridine ring with the desired substitution pattern. The Hantzsch pyridine synthesis, a classic and versatile method, is well-suited for this purpose.[1][2][3][4] This one-pot, multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine, which is subsequently aromatized.[1][5]

Mechanistic Considerations of the Hantzsch-type Synthesis

The Hantzsch synthesis proceeds through a series of condensation and cyclization reactions. To achieve the desired 4-methoxy substitution, a key modification to the standard Hantzsch protocol is required. Instead of a typical aldehyde, an orthoformate or a similar reagent that can act as a source of a methoxy-substituted carbon at the 4-position of the dihydropyridine ring is necessary.

The proposed reaction would involve the condensation of two equivalents of a β-ketoester (e.g., ethyl acetoacetate) with an ammonia source (e.g., ammonium acetate) and a methoxy-group donor. One of the β-ketoesters will also need to incorporate the 3-methyl substituent. Therefore, ethyl 2-methylacetoacetate would be a suitable starting material.

Experimental Protocol: Synthesis of Diethyl 4-methoxy-3-methyl-1,4-dihydropyridine-2,5-dicarboxylate

Materials:

  • Ethyl 2-methylacetoacetate

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Ammonium acetate

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-methylacetoacetate (1.0 eq), ethyl acetoacetate (1.0 eq), and triethyl orthoformate (1.2 eq) in absolute ethanol.

  • Add ammonium acetate (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product, diethyl 4-methoxy-3-methyl-1,4-dihydropyridine-2,5-dicarboxylate, is expected to precipitate from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization from ethanol.

Aromatization of the Dihydropyridine Intermediate

The 1,4-dihydropyridine intermediate needs to be oxidized to the corresponding aromatic pyridine. Various oxidizing agents can be employed for this purpose, with a common and effective choice being nitric acid or a mixture of sodium nitrite and acetic acid.[5]

Experimental Protocol: Aromatization

Materials:

  • Diethyl 4-methoxy-3-methyl-1,4-dihydropyridine-2,5-dicarboxylate

  • Glacial acetic acid

  • Sodium nitrite

Procedure:

  • Dissolve the dihydropyridine intermediate in glacial acetic acid in a flask cooled in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate) until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate.

Reduction of the Dicarboxylate to the Diol

The final step in the synthesis is the reduction of the two ester groups of the pyridine dicarboxylate to the corresponding primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of effecting this transformation.[6][7]

Mechanistic Insights into the Reduction

Lithium aluminum hydride is a source of hydride ions (H⁻), which act as strong nucleophiles. The reaction proceeds via the nucleophilic acyl substitution of the ester groups. The initial attack of the hydride on the carbonyl carbon of the ester leads to the formation of an aldehyde intermediate, which is then rapidly reduced to the primary alcohol. Two equivalents of LiAlH₄ are required per ester group for the complete reduction.

Reduction_Mechanism Ester Pyridine Dicarboxylate LiAlH4 LiAlH4 Ester->LiAlH4 1. Nucleophilic Attack Intermediate_Aldehyde Intermediate Dialdehyde LiAlH4->Intermediate_Aldehyde Formation of Aldehyde Final_Diol 2,5-Dihydroxymethyl- 4-methoxy-3-methylpyridine LiAlH4->Final_Diol Formation of Dialkoxide Intermediate_Aldehyde->LiAlH4 2. Further Reduction Workup Aqueous Workup Final_Diol->Workup Protonation

Figure 2: Simplified schematic of the ester reduction.

Experimental Protocol: Reduction with LiAlH₄

Materials:

  • Diethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Ethyl acetate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH₄ (4.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the diethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water (Fieser workup).

  • Alternatively, a safer and often more effective workup involves the slow addition of ethyl acetate to quench the excess hydride, followed by the addition of a saturated aqueous solution of Rochelle's salt and stirring until two clear layers form.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine.

Data Summary

StepReactionKey ReagentsSolventTypical Conditions
1Hantzsch-type SynthesisEthyl 2-methylacetoacetate, Ethyl acetoacetate, Triethyl orthoformate, Ammonium acetateEthanolReflux, 4-6 h
2AromatizationSodium nitrite, Acetic acidAcetic acid0 °C to RT, 1-2 h
3ReductionLithium aluminum hydrideAnhydrous THF0 °C to Reflux, 2-4 h

Conclusion

This technical guide outlines a feasible and logical synthetic strategy for the preparation of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine. The route leverages the well-established Hantzsch pyridine synthesis for the construction of the core heterocyclic ring, followed by a standard reduction protocol. While the synthesis of the precise dicarboxylate intermediate may require some optimization, the presented protocols are based on sound chemical principles and analogous transformations reported in the literature. The successful execution of this synthesis will provide valuable access to a versatile building block for further exploration in drug discovery and development.

References

Sources

Foundational

Biological activity of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine

An In-depth Technical Guide on the Biological Activity of 4'-O-methylpyridoxine (Ginkgotoxin) A Note on Chemical Identity This guide focuses on the biological activities of 4'-O-methylpyridoxine (MPN) , a neurotoxic comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of 4'-O-methylpyridoxine (Ginkgotoxin)

A Note on Chemical Identity

This guide focuses on the biological activities of 4'-O-methylpyridoxine (MPN) , a neurotoxic compound found in the seeds and leaves of the Ginkgo biloba tree, commonly known as ginkgotoxin .[1][2] It is crucial to distinguish this compound from the structurally related but biologically distinct molecule, 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine. The latter is primarily documented as a chemical intermediate in the synthesis of pharmaceuticals such as omeprazole and rabeprazole, with limited available data on its own biological effects. Given the extensive research into the potent biological activities of 4'-O-methylpyridoxine, this guide is dedicated to elucidating its mechanisms of action and the methodologies used to study them.

Section 1: Introduction to 4'-O-methylpyridoxine (Ginkgotoxin)

4'-O-methylpyridoxine (MPN) is a derivative of vitamin B6 and is the primary agent responsible for the toxicity associated with the overconsumption of Ginkgo biloba seeds.[2][3] This toxicity, often referred to as "ginkgo poisoning," can manifest as a range of neurological symptoms, including hyperactivity, vomiting, convulsions, loss of consciousness, and in severe cases, death.[2][4] The neurotoxic effects of MPN are primarily attributed to its function as a vitamin B6 antagonist, interfering with critical metabolic pathways in the central nervous system.[2]

Section 2: Neurotoxicity - The Core Biological Activity

The most significant and well-documented biological activity of 4'-O-methylpyridoxine is its neurotoxicity, which stems from its structural similarity to vitamin B6.[2] This allows it to interfere with the function of enzymes that rely on the active form of vitamin B6, pyridoxal 5'-phosphate (PLP), as a cofactor.

Mechanism of Action: Inhibition of Pyridoxal Kinase

The primary molecular target of MPN is pyridoxal kinase , a key enzyme in the vitamin B6 salvage pathway.[2][5] This enzyme is responsible for the phosphorylation of pyridoxal to its biologically active form, PLP.[5][6]

MPN acts as a competitive inhibitor of pyridoxal kinase.[7] It not only competes with the natural substrate, pyridoxal, but also serves as an alternative substrate for the enzyme, being phosphorylated to 4'-O-methylpyridoxine-5'-phosphate (MPNP).[3][6] This competitive inhibition leads to a decrease in the overall production of PLP.[5][6] The presence of MPN leads to a temporary but significant reduction in the formation of pyridoxal phosphate.[5]

The kinetic parameters of this inhibition have been studied, highlighting the potency of ginkgotoxin.

CompoundEnzymeInhibition Constant (Ki)
Ginkgotoxin (4'-O-methylpyridoxine)Human Pyridoxal Kinase3 µM[8]
TheophyllineHuman Pyridoxal Kinase50 µM[8]
LamotrigineHuman Pyridoxal Kinase56 µM[8]
Downstream Effects: Disruption of GABAergic Neurotransmission

The reduction in PLP levels has profound consequences for neurotransmitter synthesis, particularly for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) .[2] PLP is an essential cofactor for the enzyme glutamate decarboxylase (GAD) , which catalyzes the conversion of glutamate (an excitatory neurotransmitter) to GABA.[2][6]

A deficiency in PLP, induced by MPN, leads to reduced GAD activity and consequently, a decrease in the synthesis of GABA.[2][6] This disrupts the delicate balance between excitatory (glutamate) and inhibitory (GABA) signaling in the brain, leading to a state of hyperexcitability that manifests as seizures and convulsions.[2][6] Studies in animal models have demonstrated a direct correlation between the administration of MPN, decreased brain PLP levels, a reduced GABA/glutamate ratio, and the onset of seizure-like behaviors.[6]

GABASynthesisInhibition Mechanism of Ginkgotoxin-Induced Neurotoxicity cluster_0 Vitamin B6 Salvage Pathway cluster_1 GABA Synthesis cluster_2 MPN Interference Pyridoxal Pyridoxal (PL) PK Pyridoxal Kinase (PK) Pyridoxal->PK Substrate PLP Pyridoxal-5'-Phosphate (PLP) GAD Glutamate Decarboxylase (GAD) PLP->GAD Essential Cofactor PK->PLP Catalyzes MPNP 4'-O-methylpyridoxine- 5'-phosphate (MPNP) PK->MPNP Glutamate Glutamate Glutamate->GAD Substrate GABA GABA GAD->GABA Catalyzes MPN 4'-O-methylpyridoxine (Ginkgotoxin) MPN->PK Competitive Inhibition MPN->PK Alternative Substrate

Caption: Inhibition of GABA synthesis by 4'-O-methylpyridoxine.

Section 3: Cytotoxicity and Apoptosis

Beyond its acute neurotoxic effects, 4'-O-methylpyridoxine also exhibits cytotoxic properties and can induce apoptosis (programmed cell death).

Effects on Cell Proliferation and the Cell Cycle

In vitro studies using human gastric epithelial cells (GES-1) have shown that MPN can inhibit cell proliferation in a dose-dependent manner.[3] At a concentration of 100 µM, MPN resulted in a 38.27% inhibition of cell proliferation, with a calculated IC50 value of 127.80 µM.[3] Furthermore, MPN was found to arrest the cell cycle in the G2 phase.[3]

Induction of the Mitochondrial Apoptotic Pathway

High concentrations of MPN (e.g., 100 µM) have been shown to induce significant apoptosis, with up to 43.80% of GES-1 cells undergoing programmed cell death.[3] The mechanism of apoptosis induction appears to be mediated through the mitochondrial pathway.[3]

Western blotting analysis revealed that MPN treatment leads to:

  • Increased expression of pro-apoptotic proteins: A notable increase in the levels of Bax and Caspase 8 was observed.[3]

  • Translocation of Bax: The pro-apoptotic protein Bax translocates from the cytoplasm to the mitochondria.[3]

  • Reduction in Mitochondrial Membrane Potential: The accumulation of Bax in the mitochondria leads to a decrease in the mitochondrial membrane potential.[3]

  • Caspase Activation: These events ultimately trigger the activation of downstream caspases, such as Caspase 3, leading to the execution of apoptosis.[3]

ApoptosisInduction Mitochondrial Apoptosis Pathway Induced by MPN MPN 4'-O-methylpyridoxine (Ginkgotoxin) Bax Increased Bax Expression MPN->Bax Caspase8 Increased Caspase 8 Expression MPN->Caspase8 Mitochondria Mitochondria Bax->Mitochondria Translocation MMP Reduced Mitochondrial Membrane Potential Mitochondria->MMP Caspase_Cascade Caspase Cascade Activation (e.g., Caspase 3) MMP->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: MPN-induced apoptosis via the mitochondrial pathway.

Section 4: Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of 4'-O-methylpyridoxine and for assessing its cytotoxic effects.

Extraction of 4'-O-methylpyridoxine from Ginkgo biloba Seeds

This protocol is based on an optimized method for extracting MPN from Ginkgo biloba seeds.[3]

Materials:

  • Fresh Ginkgo biloba seeds

  • Freeze-dryer

  • Grinder or mill

  • Distilled water

  • Centrifuge

  • HPLC system

Procedure:

  • Sample Preparation: Harvest fresh Ginkgo biloba seeds, remove the shells, and freeze-dry the kernels for 48 hours.[3]

  • Grinding: Grind the freeze-dried kernels into a fine powder. Store the powder at -80°C until extraction.[3]

  • Extraction:

    • Weigh a precise amount of the powdered sample.

    • Add distilled water at a solid-liquid ratio of 1:10 (w/v).[3]

    • Incubate the mixture at 40°C for 100 minutes with constant agitation.[3]

  • Centrifugation: Centrifuge the extract to pellet the solid material.

  • Filtration: Filter the supernatant through a 0.22 µm filter before analysis.

  • Analysis: Quantify the MPN concentration in the filtrate using a validated HPLC method.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to assess the cytotoxic effects of MPN on a cell line, such as human gastric epithelial cells (GES-1).[9]

Materials:

  • GES-1 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • 4'-O-methylpyridoxine (MPN) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed GES-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of MPN in culture medium to achieve the desired final concentrations (e.g., 0-100 µM).[3]

    • Remove the old medium from the wells and add 100 µL of the MPN-containing medium or control medium (without MPN).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Quantification of MPN in Biological Samples by HPLC

This protocol provides a general framework for the quantification of MPN in serum using HPLC with fluorescence detection.[10]

Materials:

  • Serum sample

  • Deproteinizing agent (e.g., trichloroacetic acid)

  • HPLC system with a fluorescence detector

  • Reverse-phase HPLC column (e.g., C18)

  • Mobile phase with an ion-pair reagent (e.g., IPCC-MS3)[10]

  • MPN standard solutions

Procedure:

  • Sample Preparation: Deproteinize the serum sample by adding a deproteinizing agent, followed by centrifugation to remove precipitated proteins.[10]

  • HPLC Analysis:

    • Inject the deproteinized supernatant directly onto the reverse-phase HPLC column.[10]

    • Elute the sample using a mobile phase containing an ion-pair reagent to achieve separation.

    • Detect MPN using a fluorescence detector with an excitation wavelength of 290 nm and an emission wavelength of 400 nm.[10]

  • Quantification:

    • Generate a calibration curve using MPN standard solutions of known concentrations.[10]

    • Determine the concentration of MPN in the sample by comparing its peak area to the calibration curve.

Section 5: Summary and Future Directions

4'-O-methylpyridoxine (ginkgotoxin) is a potent neurotoxin that exerts its primary biological activity by acting as a vitamin B6 antagonist. Its inhibition of pyridoxal kinase leads to a cascade of events, culminating in reduced GABA synthesis and neuronal hyperexcitability. Additionally, MPN exhibits cytotoxicity and induces apoptosis through the mitochondrial pathway. The experimental protocols detailed in this guide provide a foundation for further research into the toxicological profile of this compound.

Future research should focus on elucidating the full spectrum of MPN's biological activities, including its potential effects on other PLP-dependent enzymes and pathways. Further investigation into the differential toxicity of MPN and its glucoside, 4'-O-methylpyridoxine-5'-glucoside, is also warranted, particularly in the context of dietary exposure from heated Ginkgo biloba seed products.[7] A deeper understanding of these mechanisms is essential for developing effective strategies to mitigate the risks associated with ginkgo seed consumption and for the potential development of antidotes.

References

  • 4'-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells. National Institutes of Health. [Link]

  • Direct Evidence that 4'-O-methylpyridoxine Induces Hyperactivity and Convulsions due to Pyridoxal Phosphate Deficiency in the Brain. J-STAGE. [Link]

  • Occurrence of Neurotoxic 4'-O-Methylpyridoxine in Ginkgo biloba Leaves, Ginkgo Medications and Japanese Ginkgo Food. ResearchGate. [Link]

  • Ginkgotoxin. Wikipedia. [Link]

  • 4'-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells. National Center for Biotechnology Information. [Link]

  • Toxicity of 4′-O-methylpyridoxine-5′-glucoside in Ginkgo biloba seeds. ResearchGate. [Link]

  • Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency. National Institutes of Health. [Link]

  • Occurrence of neurotoxic 4'-O-methylpyridoxine in Ginkgo biloba leaves, Ginkgo medications and Japanese Ginkgo food. National Center for Biotechnology Information. [Link]

  • In vivo toxicity assessment of 4'-O-methylpyridoxine from Ginkgo biloba seeds: Growth, hematology, metabolism, and oxidative parameters. National Center for Biotechnology Information. [Link]

  • Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity. National Institutes of Health. [Link]

  • Rapid analysis of 4-O-methylpyridoxine in the serum of patients with Ginkgo biloba seed poisoning by ion-pair high-performance liquid chromatography. National Center for Biotechnology Information. [Link]

  • The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba. National Center for Biotechnology Information. [Link]

  • Zebrafish larvae exposed to ginkgotoxin exhibit seizure-like behavior that is relieved by pyridoxal-5'-phosphate, GABA and anti-epileptic drugs. National Center for Biotechnology Information. [Link]

  • Biosynthesis of 4'-O-Methylpyridoxine (Ginkgotoxin) from Primary Precursors. ACS Publications. [Link]

  • Zebrafish larvae exposed to ginkgotoxin exhibit seizure-like behavior that is relieved by pyridoxal-5′-phosphate, GABA and anti-epileptic drugs. The Company of Biologists. [Link]

  • Crystal Structures of Human Pyridoxal Kinase in Complex with the Neurotoxins, Ginkgotoxin and Theophylline: Insights into Pyridoxal Kinase Inhibition. PLOS One. [Link]

  • Health supplements containing vitamin B6 can cause peripheral neuropathy. Therapeutic Goods Administration. [Link]

  • Crystal structures of human pyridoxal kinase in complex with the neurotoxins, ginkgotoxin and theophylline. National Center for Biotechnology Information. [Link]

  • Assay optimization. PdxK activity was measured by increase in... ResearchGate. [Link]

  • Zebrafish larvae exposed to ginkgotoxin exhibit seizure like behavior that is relieved by pyridoxal-5′-phosphate, GABA and anti-epileptic drugs. National Institutes of Health. [Link]

  • Pyridoxine deficiency and toxicity. MedLink Neurology. [Link]

  • [Determination of 4-O-methylpyridoxine (MPN) by HPLC with diode-array detector]. National Center for Biotechnology Information. [Link]

  • Pyridoxine Deficiency in Patients with Peripheral Neuropathy Symptoms. A Case Series (P01.137). Neurology. [Link]

  • Gas Chromatography-Mass Spectrometry Analysis of 4-O-Methylpyridoxine (MPN) in the Serum of Patients with Ginkgo Seed Poisoning. Oxford Academic. [Link]

  • Pyridoxal kinase inhibition by artemisinins down-regulates inhibitory neurotransmission. PNAS. [Link]

  • New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects. National Institutes of Health. [Link]

  • [Determination of 4-O-methylpyridoxine (MPN) by HPLC with diode-array detector]. National Center for Biotechnology Information. [Link]

  • What Happens to Your Body When You're Low on Vitamin B6. Health.com. [Link]

  • Vitamin B6 in plasma/serum Vitamin B6 in whole blood. Chromsystems. [Link]

  • (PDF) Ginkgo biloba and Ginkgotoxin. ResearchGate. [Link]

  • Determination and Comparison of 4'- O-Methylpyridoxine Analogues in Ginkgo biloba Seeds at Different Growth Stages. National Center for Biotechnology Information. [Link]

  • Determination of native contents of 4′-O-methylpyridoxine and its glucoside in raw and heated Ginkgo biloba seeds by high-performance liquid chromatography. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Proposed Synthetic Protocol for 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine: A Comprehensive Guide for Researchers

The experimental choices detailed herein are explained to provide a clear understanding of the underlying chemical principles, ensuring that researchers can adapt and troubleshoot the protocol effectively. This document...

Author: BenchChem Technical Support Team. Date: February 2026

The experimental choices detailed herein are explained to provide a clear understanding of the underlying chemical principles, ensuring that researchers can adapt and troubleshoot the protocol effectively. This document is intended for an audience of trained organic chemists, researchers, and professionals in the field of drug development. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthetic Strategy: A Retrosynthetic Analysis

The target molecule, 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine, can be conceptually disconnected to reveal a key intermediate: a disubstituted pyridine core bearing ester or aldehyde functionalities at the C2 and C5 positions. The final step in the synthesis would logically be the reduction of these functionalities to the corresponding hydroxymethyl groups. A plausible precursor is, therefore, Dimethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate. This diester can be envisioned to originate from a multi-step functionalization of a simpler, commercially available starting material.

Our proposed synthetic pathway commences with 2,5-lutidine (2,5-dimethylpyridine) and proceeds through a series of functional group interconversions to construct the desired substitution pattern on the pyridine ring.

retrosynthesis target 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine intermediate1 Dimethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate target->intermediate1 Reduction intermediate2 4-Chloro-3-methylpyridine-2,5-dicarboxylic acid dimethyl ester intermediate1->intermediate2 Methoxylation intermediate3 3-Methylpyridine-2,5-dicarboxylic acid intermediate2->intermediate3 Chlorination & Esterification start 2,5-Lutidine intermediate3->start Oxidation

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocols

This section outlines the step-by-step procedures for the proposed synthesis.

Step 1: Synthesis of 3-Methylpyridine-2,5-dicarboxylic acid from 2,5-Lutidine

Principle: The initial step involves the oxidation of the two methyl groups of 2,5-lutidine to carboxylic acids. A strong oxidizing agent such as potassium permanganate is a classic and effective choice for this transformation on alkyl-substituted aromatic rings.[1] The reaction is performed under basic conditions to facilitate the oxidation and subsequent work-up.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2,5-Lutidine107.1510.7 g0.1Starting material
Potassium permanganate (KMnO₄)158.0363.2 g0.4Oxidizing agent (4 eq.)
Sodium hydroxide (NaOH)40.001.6 g0.04For basic medium
Water (H₂O)18.02500 mL-Solvent
Concentrated Hydrochloric acid (HCl)36.46As needed-For acidification
Ethanol (for recrystallization)46.07As needed-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, dissolve 10.7 g (0.1 mol) of 2,5-lutidine and 1.6 g (0.04 mol) of sodium hydroxide in 300 mL of water.

  • Heat the mixture to 80°C with stirring.

  • Slowly add 63.2 g (0.4 mol) of potassium permanganate in small portions over a period of 2-3 hours, maintaining the reaction temperature between 80-90°C. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue heating and stirring for an additional 4-6 hours, or until the purple color persists, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and filter off the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake with 100 mL of hot water.

  • Combine the filtrate and washings. If the solution is still purple, add a small amount of sodium bisulfite until it becomes colorless.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3. A white precipitate of 3-methylpyridine-2,5-dicarboxylic acid will form.

  • Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.

  • Recrystallize the crude product from a mixture of water and ethanol to obtain pure 3-methylpyridine-2,5-dicarboxylic acid.

Step 2: Synthesis of Dimethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate

This transformation is proposed as a three-stage, one-pot sequence for efficiency, though stepwise isolation is also feasible. The sequence involves N-oxidation, chlorination at the 4-position, and subsequent methoxylation, followed by esterification.

Principle: The pyridine nitrogen is first activated by oxidation to the N-oxide. This facilitates electrophilic substitution, but for the introduction of a methoxy group at the 4-position, a common strategy for related pyridines involves converting the 4-position to a good leaving group, such as a chloro group, followed by nucleophilic substitution with methoxide. A similar strategy is seen in the synthesis of 4-chloro-3-methoxy-2-methylpyridine.[2][3]

Part A: N-Oxidation and Chlorination

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Methylpyridine-2,5-dicarboxylic acid181.159.05 g0.05From Step 1
Acetic Acid (Glacial)60.0550 mL-Solvent
Hydrogen Peroxide (30%)34.016.8 mL0.06Oxidizing agent
Phosphorus oxychloride (POCl₃)153.3330 mL-Chlorinating agent

Procedure:

  • Suspend 9.05 g (0.05 mol) of 3-methylpyridine-2,5-dicarboxylic acid in 50 mL of glacial acetic acid in a round-bottom flask.

  • Heat the mixture to 70-80°C and add 6.8 mL of 30% hydrogen peroxide dropwise.

  • Stir the reaction mixture at this temperature for 24 hours.

  • Cool the mixture and carefully evaporate the solvent under reduced pressure to obtain the crude N-oxide.

  • To the crude N-oxide, add 30 mL of phosphorus oxychloride (POCl₃) and heat the mixture under reflux for 3 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 4-chloro-3-methylpyridine-2,5-dicarboxylic acid.

Part B: Methoxylation and Esterification

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Crude 4-chloro-3-methylpyridine-2,5-dicarboxylic acid~215.59~0.05 mol-From Part A
Sodium Methoxide (NaOMe)54.023.24 g0.06Nucleophile
Methanol (MeOH)32.04100 mL-Solvent and reagent
Sulfuric Acid (H₂SO₄, concentrated)98.082 mL-Catalyst for esterification

Procedure:

  • Dissolve the crude 4-chloro-3-methylpyridine-2,5-dicarboxylic acid in 80 mL of dry methanol.

  • Add 3.24 g (0.06 mol) of sodium methoxide and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a small amount of acetic acid.

  • Evaporate the methanol under reduced pressure.

  • To the residue, add 100 mL of fresh methanol and 2 mL of concentrated sulfuric acid.

  • Heat the mixture to reflux for 12-18 hours to effect esterification.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure Dimethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate.

Step 3: Synthesis of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine

Principle: The final step is the reduction of the two ester groups to primary alcohols. Sodium borohydride (NaBH₄) in a protic solvent like methanol is a suitable and milder alternative to lithium aluminum hydride for this transformation, especially for esters on an electron-deficient pyridine ring. The use of a large excess of NaBH₄ is often necessary for the reduction of esters.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Dimethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate239.224.78 g0.02From Step 2
Sodium borohydride (NaBH₄)37.833.03 g0.08Reducing agent (4 eq.)
Methanol (MeOH)32.04100 mL-Solvent
Water (H₂O)18.0220 mL-For quenching
Ethyl Acetate88.11As needed-Extraction solvent

Procedure:

  • Dissolve 4.78 g (0.02 mol) of Dimethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate in 100 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 3.03 g (0.08 mol) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of 20 mL of water at 0°C.

  • Evaporate the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (4 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product, 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine.

Visualization of the Synthetic Workflow

synthesis_workflow cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Functionalization & Esterification cluster_step3 Step 3: Reduction start 2,5-Lutidine step1_reagents KMnO₄, NaOH, H₂O start->step1_reagents step1_product 3-Methylpyridine-2,5-dicarboxylic acid step1_reagents->step1_product step2a_reagents 1. H₂O₂, AcOH 2. POCl₃ step1_product->step2a_reagents step2b_reagents 1. NaOMe, MeOH 2. H₂SO₄, MeOH step2a_reagents->step2b_reagents step2_product Dimethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate step2b_reagents->step2_product step3_reagents NaBH₄, MeOH step2_product->step3_reagents step3_product 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine step3_reagents->step3_product

Caption: Proposed workflow for the synthesis of the target compound.

Concluding Remarks and Future Perspectives

The synthetic protocol detailed in this application note provides a robust and logical pathway for the synthesis of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine. Each step is based on well-established chemical transformations, lending a high degree of confidence in its feasibility. Researchers undertaking this synthesis should pay close attention to reaction monitoring and purification at each stage to ensure the desired intermediates are obtained in good purity.

The final product, a novel pyridoxine analogue, opens avenues for biological screening in various therapeutic areas. Its structural similarity to Vitamin B6 suggests potential roles in enzymatic processes or as a scaffold for the development of new bioactive agents. Further derivatization of the hydroxymethyl groups could also lead to a library of compounds for structure-activity relationship (SAR) studies.

References

  • Google Patents. (1997). Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. US5616713A.
  • PrepChem. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. CN103214552A. [Link]

  • Chemguide. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (1938). Oxidation of alkyl pyridines and alkyl quinolines. US2109954A.
  • Reddit. (2021). I want to reduce Pyrazine-2,5-dicarboxylic acid to the diol what reaction conditions could be suitable?. r/Chempros. [Link]

  • Google Patents. (1990).

Sources

Application

Application Notes and Protocols for the In Vitro Use of Ginkgotoxin (4'-O-methylpyridoxine)

A Note on the Requested Compound: Initial literature and database searches for "2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine" did not yield any published studies detailing its application in biological cell culture. Th...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Requested Compound: Initial literature and database searches for "2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine" did not yield any published studies detailing its application in biological cell culture. The compound is primarily documented as a chemical intermediate in multi-step organic syntheses. To provide a scientifically rigorous and actionable guide, this document focuses on the structurally related and biologically active compound, Ginkgotoxin (4'-O-methylpyridoxine) . The principles and protocols detailed herein for Ginkgotoxin may serve as a foundational framework for researchers intending to investigate novel pyridine derivatives.

Introduction to Ginkgotoxin (4'-O-methylpyridoxine)

Ginkgotoxin, also known as 4'-O-methylpyridoxine (MPN), is a neurotoxic pyridine derivative naturally found in the seeds and, to a lesser extent, the leaves of the Ginkgo biloba tree.[1] Structurally, it is an analogue of vitamin B6 (pyridoxine) and functions as a potent antivitamin B6.[1][2] This activity is central to its biological effects and is the primary consideration for its use in cell culture experiments.

Mechanism of Action: A Competitive Antagonist of Vitamin B6

The toxicity of Ginkgotoxin stems from its ability to interfere with the cellular metabolism of vitamin B6. Specifically, it acts as a competitive inhibitor of pyridoxal kinase , the enzyme responsible for phosphorylating pyridoxal into its biologically active co-factor form, pyridoxal 5'-phosphate (PLP).[3][4]

PLP is an essential coenzyme for over 140 distinct enzymatic reactions in human cells, playing a critical role in amino acid metabolism.[5] A key PLP-dependent enzyme in the central nervous system is glutamate decarboxylase (GAD) , which catalyzes the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2] By competitively inhibiting pyridoxal kinase, Ginkgotoxin reduces the intracellular pool of PLP, leading to decreased GAD activity.[1][2] This disruption in the glutamate/GABA balance is believed to be the underlying cause of the convulsive seizures associated with Ginkgo seed poisoning.[2]

In a cell culture context, this mechanism makes Ginkgotoxin a valuable tool for studying:

  • The role of PLP-dependent enzymes in cellular pathways.

  • Cellular responses to metabolic stress and vitamin deficiency.

  • Mechanisms of neurotoxicity and excitotoxicity.

  • The regulation of neurotransmitter synthesis pathways in neuronal cell models.

Ginkgotoxin_Mechanism cluster_0 Vitamin B6 Metabolism cluster_1 Neurotransmitter Synthesis Pyridoxal Pyridoxal (Vitamin B6 Vitamer) PL_Kinase Pyridoxal Kinase Pyridoxal->PL_Kinase Substrate PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) GAD Glutamate Decarboxylase (GAD) PLP->GAD Coenzyme PL_Kinase->PLP Catalyzes Glutamate Glutamate (Excitatory) Glutamate->GAD Substrate GABA GABA (Inhibitory) GAD->GABA Ginkgotoxin Ginkgotoxin (4'-O-methylpyridoxine) Ginkgotoxin->PL_Kinase Competitive Inhibition caption Mechanism of Ginkgotoxin as a Vitamin B6 Antagonist.

Caption: Mechanism of Ginkgotoxin as a Vitamin B6 Antagonist.

Safety, Handling, and Storage

Ginkgotoxin is a potent neurotoxin and must be handled with extreme care.

  • Hazard Classification: Fatal if swallowed or inhaled.[1]

  • Personal Protective Equipment (PPE): A certified respirator, chemical-resistant gloves, safety goggles, and a lab coat are mandatory.[6] All handling of the solid compound or concentrated stock solutions should be performed in a certified chemical fume hood or a ventilated enclosure.

  • Storage: Store the solid compound at 4°C, protected from light and moisture.[7] Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Preparation of Stock Solutions

Ginkgotoxin is readily soluble in water and low-molecular-weight alcohols like methanol or ethanol.[8] For cell culture applications, preparing a concentrated stock solution in a sterile, cell culture-grade solvent is critical.

Recommended Solvent: Sterile, nuclease-free water or Dimethyl Sulfoxide (DMSO). While water is a suitable solvent, a DMSO stock may offer better long-term stability at -20°C. However, the final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 3.1: Preparation of a 100 mM Ginkgotoxin Stock Solution in Water
  • Pre-weighing: In a chemical fume hood, carefully weigh 18.32 mg of Ginkgotoxin (Molar Mass: 183.207 g/mol ).

  • Solubilization: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, cell culture-grade water to achieve a 100 mM concentration.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 3 months) or -80°C for long-term storage (up to 1 year).

Application in Cell Culture: Protocols and Methodologies

The primary application of Ginkgotoxin in cell culture is to induce a state of vitamin B6 deficiency, allowing for the study of its downstream consequences.

Determining the Optimal Working Concentration: A Cytotoxicity Assay

Before conducting mechanistic studies, it is essential to determine the cytotoxic profile of Ginkgotoxin in the specific cell line of interest. A dose-response experiment using a cell viability assay is the standard approach.

Table 1: Reported Cytotoxic Concentrations of Ginkgotoxin

Cell LineAssay TypeIC50 ValueExposure TimeReference
Human Gastric Epithelial (GES-1)CCK-8127.80 µM16 hours[9]

Note: The IC50 can vary significantly between cell lines. It is crucial to determine this value empirically for your experimental system.

Protocol 4.1: Cell Viability Assessment using a Tetrazolium-based (MTT/MTS) or Resazurin-based (alamarBlue) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere and recover overnight.

  • Preparation of Dilutions: Prepare a series of Ginkgotoxin dilutions from your stock solution in complete cell culture medium. A common approach is a two-fold or three-fold serial dilution series (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.), including a vehicle control (medium with the same concentration of water or DMSO as the highest Ginkgotoxin dose).

  • Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the prepared Ginkgotoxin dilutions or vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 16, 24, 48, or 72 hours). A 16-hour time point was used in a study on GES-1 cells.[10]

  • Viability Assessment: Add the viability reagent (e.g., 10 µL of CCK-8 solution or 20 µL of MTT solution) to each well according to the manufacturer's protocol.[10]

  • Readout: Incubate for the recommended time (typically 1-4 hours) and then measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle-treated control cells (set to 100% viability) and plot the results as a dose-response curve to calculate the IC50 value.

Cytotoxicity_Workflow Start Seed cells in 96-well plate Adherence Allow adherence (Overnight) Start->Adherence Prepare_Dilutions Prepare Ginkgotoxin serial dilutions Adherence->Prepare_Dilutions Treatment Treat cells with dilutions and vehicle control Prepare_Dilutions->Treatment Incubation Incubate for desired time (e.g., 16-72h) Treatment->Incubation Add_Reagent Add viability reagent (e.g., CCK-8, MTT) Incubation->Add_Reagent Incubate_Reagent Incubate (1-4h) Add_Reagent->Incubate_Reagent Read_Plate Measure absorbance/ fluorescence Incubate_Reagent->Read_Plate Analyze Normalize to control and calculate IC50 Read_Plate->Analyze caption Workflow for Determining Ginkgotoxin Cytotoxicity.

Caption: Workflow for Determining Ginkgotoxin Cytotoxicity.

Investigating Vitamin B6 Rescue Effects

A key experiment to validate that the observed cellular effects are due to the antivitamin B6 mechanism is a rescue experiment. Supplementing the culture medium with pyridoxine (PN) or, more directly, pyridoxal 5'-phosphate (PLP) should mitigate the effects of Ginkgotoxin.

Protocol 4.2: Pyridoxine Rescue Experiment
  • Experimental Setup: Design your experiment with at least four treatment groups:

    • Vehicle Control

    • Ginkgotoxin (at a sub-lethal to moderately toxic concentration, e.g., IC25 or IC50)

    • Pyridoxine (PN) alone (e.g., 50-100 µM)

    • Ginkgotoxin + Pyridoxine (co-treatment)

  • Cell Seeding and Treatment: Follow the same procedure as in Protocol 4.1 for cell seeding. Treat the cells with the respective compounds.

  • Incubation and Endpoint Analysis: Incubate for the desired duration. The endpoint can be cell viability (as in Protocol 4.1), apoptosis (e.g., via Annexin V/PI staining and flow cytometry), or a specific mechanistic marker (e.g., protein expression via Western blot).

  • Interpretation: If pyridoxine co-treatment significantly reverses the phenotype induced by Ginkgotoxin (e.g., restores cell viability), it provides strong evidence for an on-target, antivitamin B6 mechanism of action.

Concluding Remarks

Ginkgotoxin (4'-O-methylpyridoxine) is a potent tool for inducing a state of functional vitamin B6 deficiency in vitro. Its well-characterized mechanism of action—the competitive inhibition of pyridoxal kinase—provides a clear basis for designing and interpreting experiments. Researchers must exercise extreme caution due to its high toxicity. By carefully determining the dose-response profile in their cell system of interest and incorporating appropriate controls, such as vitamin B6 rescue experiments, investigators can effectively use Ginkgotoxin to probe the vast and critical landscape of PLP-dependent cellular processes.

References

  • Wikipedia. Ginkgotoxin. [Link]

  • Jang, H. S., Roh, S. Y., Jeong, E. H., Kim, B. S., & Sunwoo, M. K. (2015). Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency. Journal of Epilepsy Research, 5(2), 104–106. [Link]

  • ResearchGate. (PDF) Ginkgo biloba and Ginkgotoxin. [Link]

  • ResearchGate. Analysis of Ginkgo biloba for the Presence of Ginkgotoxin and Ginkgotoxin 5′-Glucoside. [Link]

  • MDPI. Ginkgo biloba: A Treasure of Functional Phytochemicals with Multimedicinal Applications. [Link]

  • MDPI. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells. [Link]

  • StatPearls - NCBI Bookshelf. Ginkgo Biloba. [Link]

  • ResearchGate. Gingkotoxin dissolving or preparation?. [Link]

  • Kästner, U., Briviba, K., Leistner, E., & Wölfle, D. (2007). The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba. The FEBS journal, 274(4), 1036–1045. [Link]

  • Li, M., et al. (2021). 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells. Molecules, 26(13), 3994. [Link]

  • McCullock, M., et al. (2012). Crystal Structures of Human Pyridoxal Kinase in Complex with the Neurotoxins, Ginkgotoxin and Theophylline: Insights into Pyridoxal Kinase Inhibition. PLoS ONE, 7(7), e41512. [Link]

  • NCCIH. Ginkgo: Usefulness and Safety. [Link]

  • National Center for Biotechnology Information. Isolation of the Main Biologically Active Substances and Phytochemical Analysis of Ginkgo biloba Callus Culture Extracts. [Link]

  • ResearchGate. Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency. [Link]

  • Singh, S. K., Srivastav, S., Castellani, R. J., Plascencia-Villa, G., & Perry, G. (2019). Neuroprotective and Antioxidant Effect of Ginkgo biloba Extract Against AD and Other Neurological Disorders. Neurotherapeutics, 16(3), 666–674. [Link]

  • Google Patents. Production of ginkgolides in cell culture.
  • Grokipedia. Ginkgotoxin. [Link]

  • PubMed. Crystal structures of human pyridoxal kinase in complex with the neurotoxins, ginkgotoxin and theophylline. [Link]

  • Chou, C. C., Pan, C. C., & Yang, C. C. (2007). Effects of Ginkgo biloba extract on cell proliferation and cytotoxicity in human hepatocellular carcinoma cells. World journal of gastroenterology, 13(24), 3369–3374. [Link]

  • Wang, Y., et al. (2021). In vivo toxicity assessment of 4'-O-methylpyridoxine from Ginkgo biloba seeds: Growth, hematology, metabolism, and oxidative parameters. Toxicon, 202, 59-67. [Link]

  • SciELO. Effects of Bilobol from the Fruit Pulp of Ginkgo biloba on Cell Viability. [Link]

  • ResearchGate. Toxicity of 4′-O-methylpyridoxine-5′-glucoside in Ginkgo biloba seeds. [Link]

  • Biolandes. CHEMICAL SAFETY DATA SHEET - GINKGO BILOBA. [Link]

  • J-STAGE. Direct Evidence that 4'-O-methylpyridoxine Induces Hyperactivity and Convulsions due to Pyridoxal Phosphate Deficiency in the Brain. [Link]

Sources

Method

Application Notes and Protocols for Evaluating the Efficacy of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine in Preclinical Animal Models

Introduction: Rationale for Investigating 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine is a pyridine derivative. While its primary documented application is as an intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigating 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine

2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine is a pyridine derivative. While its primary documented application is as an intermediate in the synthesis of metabolites for proton pump inhibitors like Omeprazole[1], the pyridine scaffold is a "privileged structure" in medicinal chemistry, known to impart a wide range of biological activities. Pyridine analogs have been recognized for their potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects[2][3]. The structural features of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine, including methoxy and hydroxymethyl groups, suggest potential for interaction with biological targets involved in oxidative stress and inflammatory pathways.

Given the significant unmet medical need for effective therapies targeting neurodegeneration, stroke, and other neurological disorders underpinned by inflammation and oxidative damage, it is scientifically meritorious to investigate novel pyridine compounds. These application notes provide a comprehensive framework for the preclinical evaluation of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine (referred to herein as "the compound") using established and validated animal models of ischemic stroke, neuroinflammation, and oxidative stress.

The protocols outlined below are designed to be robust and self-validating, providing a clear pathway from initial efficacy screening to mechanistic investigation.

PART 1: Pre-Formulation and Preliminary Studies

Before embarking on extensive in vivo studies, critical preliminary steps must be undertaken to ensure the reliability and reproducibility of the findings.

Compound Characterization and Vehicle Selection
  • Purity Analysis: The purity of the test compound must be confirmed via analytical methods such as HPLC-MS and NMR.

  • Solubility Testing: The solubility of the compound in various pharmaceutically acceptable vehicles should be determined. This is crucial for ensuring complete dissolution and accurate dosing. Potential vehicles include saline, phosphate-buffered saline (PBS), water with co-solvents like DMSO or PEG400, or oil-based vehicles for oral administration. The final concentration of any co-solvent (e.g., DMSO) should be kept to a minimum and be consistent across all treatment groups, including the vehicle control, to avoid confounding effects.

  • Stability Analysis: The stability of the dosing formulation should be assessed over the expected duration of use to ensure the compound does not degrade.

Dose Range Finding (DRF) and Acute Toxicity

A preliminary dose-range finding study is essential to identify a well-tolerated dose range for the efficacy studies. This is typically performed in a small cohort of healthy animals (e.g., mice).

  • Procedure: Administer single doses of the compound at escalating concentrations (e.g., 1, 10, 50, 100 mg/kg) via the intended route of administration (e.g., intraperitoneal, oral).

  • Monitoring: Observe the animals closely for signs of toxicity (e.g., changes in weight, activity, grooming, posture, and any signs of distress) for a period of 7-14 days.

  • Outcome: This study will establish the maximum tolerated dose (MTD) and inform the selection of 3-4 doses for the main efficacy studies (e.g., low, medium, and high doses).

PART 2: Efficacy Evaluation in a Model of Acute Neuroprotection - Ischemic Stroke

The transient Middle Cerebral Artery Occlusion (tMCAO) model in mice is a widely used and clinically relevant model of focal cerebral ischemia that mimics human stroke. This model will be used to assess the neuroprotective potential of the compound.

Experimental Design

A randomized, blinded, controlled study design is critical.

  • Groups:

    • Sham Surgery + Vehicle

    • tMCAO + Vehicle

    • tMCAO + Compound (Low Dose)

    • tMCAO + Compound (Medium Dose)

    • tMCAO + Compound (High Dose)

    • (Optional) tMCAO + Positive Control (e.g., a compound with known neuroprotective effects)

  • Blinding: The surgeon, the individual administering the treatment, and those assessing the outcomes must be blinded to the group allocations.

  • Randomization: Animals should be randomly assigned to experimental groups.

Surgical Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)

This procedure involves the temporary occlusion of the MCA using an intraluminal filament, leading to a reproducible infarct in the territory of this artery.

  • Anesthesia and Analgesia: Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance). Administer a pre-operative analgesic (e.g., buprenorphine).

  • Surgical Preparation: Place the animal in a supine position. Shave and disinfect the ventral neck area. Make a midline cervical incision.

  • Vessel Exposure: Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the distal ECA. Place temporary ligatures around the CCA and ICA. Insert a silicon-coated 6-0 nylon monofilament through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the MCA.

  • Reperfusion: After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

  • Closure: Suture the incision and allow the animal to recover on a heating pad. Administer post-operative analgesics and supportive care as per institutional guidelines.

  • Sham Control: Perform the same surgical procedure, including filament insertion, but withdraw it immediately without causing occlusion.

Drug Administration
  • Route: The route of administration (e.g., intraperitoneal, intravenous, or oral gavage) will be determined by the pre-formulation studies. Intraperitoneal (IP) injection is a common route for initial screening.[4]

  • Timing: The timing of administration is critical. The compound can be administered as a pre-treatment (before MCAO), during ischemia, or at the onset of reperfusion to model different clinical scenarios. A common paradigm is to administer the first dose at the time of reperfusion.

Post-Stroke Assessment

Neurological function should be assessed at 24 and 48 hours post-tMCAO using a standardized scoring system. This provides a functional measure of the stroke outcome.[5][6]

ScoreDescription
0 No observable deficit
1 Forelimb flexion
2 Circling to the contralateral side
3 Leaning to the contralateral side at rest
4 No spontaneous motor activity

A detailed scoring protocol should be established and consistently applied by a blinded observer.

For studies extending beyond 48 hours, a battery of behavioral tests can be employed to assess motor coordination and cognitive function.

  • Grip Strength Test: Measures forelimb muscle strength.

  • Rotarod Test: Assesses motor coordination and balance.

  • Elevated Body Swing Test: A simple test that can indicate unilateral motor deficits.[6]

Endpoint Analysis (48 hours post-tMCAO)

This is the primary endpoint for assessing neuroprotection.

  • Brain Collection: Euthanize the mice and perfuse transcardially with cold saline.

  • Slicing: Harvest the brain and section it into 2 mm coronal slices.

  • TTC Staining: Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.[7] TTC is a metabolic stain that is reduced by dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking metabolic activity, remains unstained (white).[8][9]

  • Imaging and Analysis: Scan the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ). The infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness. An edema correction should be applied.

  • Sample Preparation: A subset of brains should be fixed in 4% paraformaldehyde, cryoprotected, and sectioned for histological analysis.

  • Staining:

    • Nissl Staining: To visualize neuronal morphology and identify areas of neuronal loss.

    • Immunohistochemistry: To assess neuroinflammation by staining for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).

PART 3: Efficacy Evaluation in a Model of Neuroinflammation

The lipopolysaccharide (LPS)-induced neuroinflammation model is a robust and widely used model to study the inflammatory response in the central nervous system and to test the efficacy of anti-inflammatory compounds.[10][11]

Experimental Design
  • Groups:

    • Saline + Vehicle

    • LPS + Vehicle

    • LPS + Compound (Low Dose)

    • LPS + Compound (Medium Dose)

    • LPS + Compound (High Dose)

    • (Optional) LPS + Positive Control (e.g., a known anti-inflammatory drug)

  • Blinding and Randomization: As described in the tMCAO model.

Protocol: LPS-Induced Neuroinflammation
  • Acclimation: Allow animals to acclimate to the testing room.

  • Drug Administration: Administer the compound or vehicle via the predetermined route. The timing can be a pre-treatment (e.g., 30-60 minutes before LPS) or a post-treatment.

  • LPS Administration: Administer LPS (from E. coli, serotype O111:B4) via a single intraperitoneal (i.p.) injection. A common dose is 0.5-1 mg/kg, but this should be optimized in a pilot study.[12] This systemic challenge induces a neuroinflammatory response characterized by microglial activation and pro-inflammatory cytokine production in the brain.[13]

  • Time Course: The peak neuroinflammatory response typically occurs between 4 and 24 hours post-LPS injection. The study endpoint should be chosen based on the specific markers being investigated.

Assessment of Neuroinflammation
  • Sickness Behavior: Monitor for signs of sickness behavior (lethargy, piloerection, reduced exploration) which are indicative of a systemic inflammatory response.

  • Anxiety-like Behavior: The Elevated Plus Maze (EPM) can be used to assess anxiety-like behavior, which can be induced by neuroinflammation. The test is based on the rodent's natural aversion to open, elevated spaces.[14] Increased anxiety is indicated by less time spent and fewer entries into the open arms.[15][16]

  • Tissue Collection: At the designated endpoint (e.g., 6 or 24 hours post-LPS), euthanize the animals and harvest the brains. Dissect specific brain regions of interest, such as the hippocampus and cortex.

  • Cytokine Measurement: Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Immunohistochemistry: As described in the tMCAO section, stain brain sections for Iba1 and GFAP to visualize and quantify microglial and astrocyte activation, respectively.

PART 4: Assessment of Antioxidant Activity

The antioxidant potential of the compound can be assessed by measuring its ability to mitigate oxidative stress in the brain tissue from the animal models described above (both tMCAO and LPS models induce oxidative stress) or in a dedicated oxidative stress model.

Measurement of Oxidative Stress Markers

Brain tissue homogenates from the efficacy studies can be used for these assays.

  • Marker: Malondialdehyde (MDA) is a major end-product of lipid peroxidation and a key indicator of oxidative damage.[17]

  • Method: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for measuring MDA. Alternatively, more specific methods like HPLC can be used for quantification.[18] A reduction in MDA levels in the compound-treated groups compared to the vehicle-treated disease group would indicate antioxidant activity.

  • Enzymes: Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) are crucial endogenous antioxidant enzymes.

  • Method: Commercially available assay kits can be used to measure the enzymatic activity of SOD and GPx in brain homogenates.[19][20][21] An increase in the activity of these enzymes in the compound-treated groups would suggest that the compound may enhance the endogenous antioxidant defense system.

Data Presentation: Summary of Endpoints
ModelPrimary AssessmentKey Endpoints
tMCAO (Neuroprotection) Neurological Function & Infarct SizeNeurological Deficit Score, Infarct Volume (% of hemisphere)
LPS (Neuroinflammation) Cytokine Production & Glial ActivationBrain TNF-α, IL-1β, IL-6 levels (pg/mg protein), Iba1/GFAP immunoreactivity
Oxidative Stress Oxidative Damage & Antioxidant DefenseBrain MDA levels (nmol/mg protein), SOD activity (U/mg protein), GPx activity (U/mg protein)

PART 5: Visualization and Workflow Diagrams

Experimental Workflow for tMCAO Model

tMCAO_Workflow cluster_prep Preparation cluster_exp Experimental Phase cluster_assess Assessment cluster_endpoint Endpoint Analysis (48h) A Animal Acclimation & Randomization C Anesthesia & tMCAO Surgery (60 min) A->C B Pre-formulation & Dose Selection D Compound/Vehicle Administration (at reperfusion) B->D C->D Reperfusion E Neurological Scoring (24h) D->E F Behavioral Testing (optional) E->F G Euthanasia & Brain Collection E->G F->G H TTC Staining (Infarct Volume) G->H I Histology & IHC G->I J Biochemical Assays (Oxidative Stress) G->J

Caption: Workflow for assessing neuroprotective efficacy in the tMCAO model.

Signaling Pathway in Neuroinflammation

Neuroinflammation_Pathway cluster_stimulus Stimulus cluster_cell Cellular Response (Microglia) cluster_outcome Pathological Outcome cluster_intervention Therapeutic Intervention LPS LPS (Systemic) TLR4 TLR4 Activation LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines ROS Oxidative Stress (ROS/RNS) NFkB->ROS Neuronal_Damage Neuronal Damage Cytokines->Neuronal_Damage ROS->Neuronal_Damage Compound 2,5-Dihydroxymethyl- 4-methoxy-3-methylpyridine Compound->NFkB Inhibition? Compound->ROS Scavenging?

Caption: Hypothesized mechanism of action in LPS-induced neuroinflammation.

Conclusion

The protocols detailed in these application notes provide a rigorous and comprehensive framework for the initial preclinical evaluation of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine. By employing validated models of ischemic stroke and neuroinflammation, researchers can effectively assess the compound's potential neuroprotective, anti-inflammatory, and antioxidant properties. Adherence to blinded, randomized study designs and the use of multimodal endpoint analyses are paramount for generating reliable and translatable data. The findings from these studies will be crucial in determining whether this compound warrants further development as a potential therapeutic agent for neurological disorders.

References

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved from [Link]

  • Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. (2019). Stroke. Retrieved from [Link]

  • Synthesis and in vitro antioxidant activity of some new fused pyridine analogs. (n.d.). PubMed. Retrieved from [Link]

  • Glutathione peroxidase (GPx) activity assessment for zebrafish brain tissue. (2024). ResearchGate. Retrieved from [Link]

  • Association between Serum Malondialdehyde Levels and Mortality in Patients with Severe Brain Trauma Injury. (n.d.). PubMed Central. Retrieved from [Link]

  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. (n.d.). PubMed Central. Retrieved from [Link]

  • Measuring infarct size by the tetrazolium method. (n.d.). University of South Alabama. Retrieved from [Link]

  • Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. (n.d.). Google Patents.
  • Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. (2017). PubMed. Retrieved from [Link]

  • Elevated plus maze protocol. (2023). protocols.io. Retrieved from [Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025). PubMed Central. Retrieved from [Link]

  • Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (2019). PubMed. Retrieved from [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (n.d.). MDPI. Retrieved from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved from [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. (n.d.). Quick Company. Retrieved from [Link]

  • Glutathione peroxidase activity in Alzheimer's disease patients: A systematic review and meta-analysis. (n.d.). PubMed. Retrieved from [Link]

  • The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational... (2025). PubMed. Retrieved from [Link]

  • The brain tissue levels of malondialdehyde (MDA), glutathione (GSH) and nitric oxide (NO) at groups... (n.d.). ResearchGate. Retrieved from [Link]

  • The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies. (2025). JoVE. Retrieved from [Link]

  • Pyridine alkaloids with activity in the central nervous system. (n.d.). PubMed Central. Retrieved from [Link]

  • Research progress of glutathione peroxidase family (GPX) in redoxidation. (n.d.). Frontiers. Retrieved from [Link]

  • Automated Measurement of Infarct Size With Scanned Images of Triphenyltetrazolium Chloride–Stained Rat Brains. (n.d.). Stroke. Retrieved from [Link]

  • (PDF) LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. (2025). ResearchGate. Retrieved from [Link]

  • Measurement of Malondialdehyde as a Biomarker of Lipid Oxidation in Fish. (2024). SciRP.org. Retrieved from [Link]

  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025). PubMed. Retrieved from [Link]

  • Elevated Plus Maze. (2024). MMPC. Retrieved from [Link]

  • Infarct Measurement in Focal Cerebral Ischemia: TTC Staining. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Glutathione Peroxidase (GPx) Activity Assay. (n.d.). Northwest Life Science Specialties. Retrieved from [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved from [Link]

  • Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. (n.d.). Frontiers. Retrieved from [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent's Brain. (n.d.). MDPI. Retrieved from [Link]

  • Tectonic infarct analysis: A computational tool for automated whole-brain infarct analysis from TTC-stained tissue. (2023). PubMed Central. Retrieved from [Link]

  • CAS No : 120003-76-1 | Product Name : 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine. (n.d.). Retrieved from [Link]

  • Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. (n.d.). NIH. Retrieved from [Link]

  • Expression Malondialdehyde (MDA) of Brain after Injury with the Extract of Kencur (Kaempferia Galanga L) (Experimental Study. (2021). Neliti. Retrieved from [Link]

  • Glutathione peroxidase (GPx) activity assessment for zebrafish brain tissue. (2021). ResearchGate. Retrieved from [Link]

  • Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. (2019). PubMed. Retrieved from [Link]

  • Microglia-dependent LPS preconditioning prevents neuroinflammation-induced behavioral deficits in male mice. (2025). bioRxiv. Retrieved from [Link]

  • Elevated Plus Maze for Mice. (2008). PubMed Central. Retrieved from [Link]

  • Methylphenidate. (n.d.). Wikipedia. Retrieved from [Link]

  • The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride. (n.d.). Google Patents.
  • Elevated Plus Maze: Understanding the Basics. (2017). Retrieved from [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (n.d.). Retrieved from [Link]

  • Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging. (n.d.). DGK.org. Retrieved from [Link]

Sources

Application

Two-Step Synthesis of Bioactive Heterocycles from Cyanopyridine Derivatives

An Application Note for Drug Discovery Professionals Abstract Cyanopyridine scaffolds are foundational building blocks in medicinal chemistry, prized for their versatile reactivity and presence in numerous clinically sig...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

Cyanopyridine scaffolds are foundational building blocks in medicinal chemistry, prized for their versatile reactivity and presence in numerous clinically significant molecules.[1][2] This application note provides a detailed guide for the efficient two-step synthesis of complex, biologically relevant heterocyclic systems starting from simple cyanopyridine derivatives. We focus on a field-proven workflow: (1) an initial multicomponent reaction to construct a highly functionalized 2-amino-3-cyanopyridine core, followed by (2) a cyclocondensation reaction to yield a fused pyrido[2,3-d]pyrimidine system. This class of molecules is of significant interest due to its demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide is designed for researchers in drug development, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower experimental design and troubleshooting.

Introduction: The Strategic Value of Cyanopyridines

Pyridine and its derivatives are among the most important nitrogen-containing heterocycles in drug discovery, mimicking the structure of many endogenous molecules and serving as key pharmacophores.[6][7] The introduction of a cyano (-C≡N) group onto the pyridine ring provides a powerful synthetic handle. The electron-withdrawing nature of the nitrile group activates the scaffold for a variety of chemical transformations, including nucleophilic additions, cycloadditions, and metal-catalyzed cross-couplings.[8][9][10]

This versatility makes cyanopyridines ideal starting points for constructing diverse molecular libraries. Specifically, 2-amino-3-cyanopyridine derivatives are highly valued intermediates because they possess multiple reactive sites, allowing for subsequent annulation reactions to build more complex, fused heterocyclic systems.[1][11] This two-step approach—first building a functionalized core and then elaborating it—is a highly efficient strategy for accessing novel chemical matter with significant therapeutic potential.

Two-Step Synthetic Workflow Overview

The strategy detailed herein involves two sequential, high-yielding transformations designed for efficiency and modularity. This allows for the introduction of chemical diversity at multiple points in the synthesis.

G cluster_0 Step 1: Multicomponent Reaction cluster_1 Step 2: Cyclocondensation A Aromatic Aldehyde P1 2-Amino-3-cyanopyridine (Functionalized Core) A->P1 B Methyl Ketone B->P1 C Malononitrile C->P1 D Ammonium Acetate D->P1 P2 Fused Pyrido[2,3-d]pyrimidine (Bioactive Target) P1->P2 Heat Q1 Cyclizing Agent (e.g., Formamide) Q1->P2 G cluster_A Knoevenagel Condensation cluster_B Imination cluster_C Michael Addition & Cyclization Aldehyde Ar-CHO Intermediate1 Arylidenemalononitrile Ar-CH=C(CN)₂ Aldehyde->Intermediate1 Malononitrile CH₂(CN)₂ Malononitrile->Intermediate1 Adduct Adduct 4' Intermediate1->Adduct Michael Addition Ketone R-CO-CH₃ Intermediate2 Imino Derivative R-C(=NH)-CH₃ Ketone->Intermediate2 Ammonium NH₄OAc Ammonium->Intermediate2 Intermediate2->Adduct Cyclized Dihydropyridine Intermediate Adduct->Cyclized Intramolecular Cyclization Product 2-Amino-3-cyanopyridine Cyclized->Product Tautomerization & Aromatization

Figure 2: Proposed mechanism for the one-pot synthesis of 2-amino-3-cyanopyridines. [4] The mechanism involves the initial formation of an arylidenemalononitrile intermediate via a Knoevenagel condensation between the aromatic aldehyde and malononitrile. [4]Concurrently, the ketone reacts with ammonium acetate to form an imino derivative. A subsequent Michael addition between these two intermediates forms an adduct which then undergoes intramolecular cyclization and tautomerization/aromatization to yield the final 2-amino-3-cyanopyridine product. [4]

Detailed Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine

This protocol is adapted from a microwave-assisted, solvent-free method, which is noted for its high yields and short reaction times. [11] Materials:

  • 4-Chlorobenzaldehyde (2 mmol, 281 mg)

  • 4-Methoxyacetophenone (2 mmol, 300 mg)

  • Malononitrile (2 mmol, 132 mg)

  • Ammonium acetate (3 mmol, 231 mg)

  • Ethanol (95%)

  • 25 mL round-bottom flask suitable for microwave synthesis

Procedure:

  • Combine 4-chlorobenzaldehyde (2 mmol), 4-methoxyacetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) in a dry 25 mL microwave-rated flask.

  • Place the flask in a microwave reactor and connect a reflux condenser.

  • Irradiate the mixture for 7-9 minutes at a power level sufficient to maintain a steady reflux (e.g., 300-400 W). Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Wash the resulting solid with a small amount of cold ethanol (2 mL) and collect the crude product by vacuum filtration.

  • Purify the crude product by recrystallization from 95% ethanol to afford the pure product as colorless crystals.

Self-Validation/Characterization:

  • Yield: Typically 80-90%. [11]* Melting Point: Determine using a capillary melting point apparatus. (Literature: 195–196 °C). [11]* IR (KBr, cm⁻¹): Key peaks should be observed for N-H (amine, ~3450, 3360), C≡N (nitrile, ~2200), and Ar-H stretches. [11]* ¹H NMR (400 MHz, DMSO-d₆): Confirm the presence of aromatic protons, amine protons (broad singlet), and the methoxy group singlet.

  • Elemental Analysis: Verify the elemental composition (C, H, N).

Data Summary: Substrate Scope & Yields

The one-pot synthesis is robust and accommodates a variety of substituted aromatic aldehydes and methyl ketones, allowing for facile generation of a diverse library of cyanopyridine cores.

EntryAromatic Aldehyde (R¹)Methyl Ketone (R²)Product Yield (%) [11]
14-Cl-C₆H₄4-MeO-C₆H₄83
24-MeO-C₆H₄C₆H₅85
3C₆H₅4-Me-C₆H₄88
44-NO₂-C₆H₄C₆H₅92

Table 1: Representative yields for the one-pot synthesis of various 2-amino-3-cyanopyridine derivatives.

Step 2: Synthesis of Fused Pyrido[2,3-d]pyrimidines

The 2-amino-3-cyanopyridine scaffold is an excellent precursor for constructing fused heterocyclic systems. The amino and cyano groups can react with a variety of reagents containing two electrophilic centers (or their equivalents) to form a new six-membered ring. The resulting pyrido[2,3-d]pyrimidines are of high interest in drug discovery, with many derivatives exhibiting potent anticancer activity by targeting key enzymes like VEGFR-2 and HER-2. [5]

Mechanistic Rationale

The cyclocondensation with formamide is a common and straightforward method to construct the pyrimidine ring.

G Start 2-Amino-3-cyanopyridine Intermediate N-Formyl Intermediate Start->Intermediate Nucleophilic attack by amine on formamide carbonyl Reagent Formamide (HCONH₂) Reagent->Intermediate Product 4-Aminopyrido[2,3-d]pyrimidine Intermediate->Product Intramolecular cyclization (attack on nitrile) & Tautomerization

Figure 3: Simplified mechanism for the synthesis of pyrido[2,3-d]pyrimidines.

The reaction is believed to proceed via an initial acylation of the 2-amino group by formamide to give an N-formyl intermediate. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the electrophilic carbon of the nitrile group. Subsequent tautomerization leads to the aromatic fused-ring product.

Detailed Experimental Protocol: Synthesis of a Substituted 4-Aminopyrido[2,3-d]pyrimidine

This protocol describes a general method for the cyclization of a 2-amino-3-cyanopyridine derivative.

Materials:

  • Substituted 2-amino-3-cyanopyridine (1 mmol)

  • Formamide (10 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Place the 2-amino-3-cyanopyridine derivative (1 mmol) in a round-bottom flask.

  • Add formamide (10 mL).

  • Heat the mixture to reflux (approx. 180-190 °C) under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Self-Validation/Characterization:

  • Yield: Varies depending on the substrate, but typically moderate to good (50-80%).

  • Melting Point: Characterize the final product by its melting point.

  • ¹H NMR & ¹³C NMR: Confirm the formation of the fused ring system. Look for the appearance of a new proton signal for the pyrimidine ring and the disappearance of the nitrile carbon in the ¹³C spectrum.

  • Mass Spectrometry (MS): Confirm the molecular weight of the final product.

Data Summary: Representative Product Characterization
CompoundFormulaMWAppearanceYield (%)Key ¹H NMR Signals (δ, ppm)
Product from 3.2 C₂₀H₁₄ClN₅O387.82Pale yellow solid~758.5 (s, 1H, pyrimidine-H), 7.2-8.2 (m, Ar-H), 6.8 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃)

Table 2: Expected characterization data for a representative pyrido[2,3-d]pyrimidine product.

Conclusion and Outlook

The two-step synthetic strategy presented here, commencing with a versatile multicomponent reaction to form a 2-amino-3-cyanopyridine intermediate followed by a robust cyclocondensation, represents an exceptionally powerful platform for modern drug discovery. This approach offers rapid access to libraries of complex, fused heterocyclic compounds from simple, commercially available precursors. The modularity of the initial step allows for systematic exploration of the structure-activity relationship (SAR) by varying the aldehyde and ketone inputs. The resulting pyrido[2,3-d]pyrimidine scaffolds are of proven pharmacological importance, and this guide provides a solid, reproducible, and mechanistically understood foundation for researchers to build upon in their quest for novel therapeutic agents.

References

  • Title: Synthesis method of cyanopyridine and derivatives thereof. Source: Google Patents.
  • Title: Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAF V600E Inhibitory Pathways. Source: MDPI. URL: [Link]

  • Title: One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Source: Semantic Scholar. URL: [Link]

  • Title: Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Source: PubMed. URL: [Link]

  • Title: Process for the preparation of 2-cyanopyridine derivatives. Source: Google Patents.
  • Title: Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Source: PubMed. URL: [Link]

  • Title: Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Source: MDPI. URL: [Link]

  • Title: Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Source: PMC - PubMed Central. URL: [Link]

  • Title: Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Source: NIH. URL: [Link]

  • Title: Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Source: PubMed. URL: [Link]

  • Title: 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. URL: [Link]

  • Title: The synthetic method of 3-cyanopyridine. Source: Google Patents.
  • Title: Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. Source: ResearchGate. URL: [Link]

  • Title: Scale‐up of the cycloaddition and synthesis of cyanopyridazine derivatives. Reaction conditions. Source: ResearchGate. URL: [Link]

  • Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Source: RSC Publishing. URL: [Link]

  • Title: Synthetic strategies to pyrido fused heterocycles. Source: Indian Academy of Sciences. URL: [Link]

  • Title: A review: Biological activities of novel cyanopyridine derivatives. Source: PubMed. URL: [Link]

  • Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Source: PMC - NIH. URL: [Link]

  • Title: The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of 2-Cyanopyrimidines. Source: ResearchGate. URL: [Link]

  • Title: Cyanopyridine: Common isomorphs, applications, side effects and safety. Source: Chempanda. URL: [Link]

  • Title: Process for the preparation of 2-cyanopyridine derivatives. Source: Google Patents.
  • Title: Metallaphotoredox C-O and C-N Cross-coupling using Donor- Acceptor Cyanoarene Photocatalysts. Source: AIR Unimi. URL: [Link]

  • Title: Preparation of Cyanopyridines by Direct Cyanation. Source: Thieme. URL: [Link]

  • Title: The Cyanopyridine–Aminothiol Click Reaction: Expanding Horizons in Chemical Biology. Source: Wiley Online Library. URL: [Link]

  • Title: Nucleophilic Addition Mechanisms Menu. Source: Chemguide. URL: [Link]

  • Title: Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex: The Ketimide-Enamine Seesaw Mechanism. Source: American Chemical Society. URL: [Link]

  • Title: 19.7: Nucleophilic Addition of HCN- Cyanohydrin Formation. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Cross-coupling reaction. Source: Wikipedia. URL: [Link]

  • Title: Special Issue : Transition Metal Catalyzed Cross-Coupling Reactions. Source: MDPI. URL: [Link]

  • Title: 21.9 Nucleophilic Addition of Cyanide. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Pyridylphosphonium salts as alternatives to cyanopyridines in radical-radical coupling reactions. Source: PubMed. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine

Welcome to the technical support center for 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine. As a Senior Application Scientist, I have designed this guide to address the specific and often complex challenges encountered d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine. As a Senior Application Scientist, I have designed this guide to address the specific and often complex challenges encountered during the purification of this highly functionalized pyridine derivative. This resource consolidates field-proven insights and foundational scientific principles into a practical, question-and-answer format to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine that make its purification challenging?

A: The molecule's purification complexity arises from a combination of its structural attributes:

  • High Polarity: The presence of two primary alcohol (-CH₂OH) groups and a basic pyridine nitrogen atom makes the molecule highly polar and water-soluble.[1] This property complicates separation from other polar impurities and necessitates specialized chromatographic techniques.

  • Hydrogen Bonding: The hydroxymethyl groups are strong hydrogen bond donors and acceptors, leading to high boiling points, potential for self-association, and strong interactions with polar stationary phases like silica gel.

  • Potential for Thermal Degradation: Pyridine derivatives, particularly those with functional groups, can be susceptible to thermal decomposition at elevated temperatures, which may occur during solvent evaporation or high-temperature distillation.[2][3][4]

  • Basic Nature: The pyridine nitrogen can interact strongly with acidic sites on standard silica gel, often leading to peak tailing and poor recovery during column chromatography.[5]

Q2: What is the recommended storage condition for this compound?

A: Due to its potential for slow degradation, it is recommended to store 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine in a cool, dry, and dark environment. Supplier datasheets recommend storage at 4°C.[6][7] For long-term storage, an inert atmosphere (nitrogen or argon) is advisable to prevent oxidation of the hydroxymethyl groups.

Q3: What are the most common impurities I should expect from its synthesis?

A: Impurities are highly dependent on the synthetic route. However, common byproducts often include:

  • Starting Materials: Unreacted precursors.

  • Mono-hydroxymethylated Intermediate: The 2-hydroxymethyl or 5-hydroxymethyl analogue.

  • Over-oxidation Products: The corresponding aldehydes (formyl groups) or carboxylic acids at the 2 or 5 positions if oxidizing conditions are not carefully controlled.

  • Structurally Related Impurities: Isomers or byproducts from side reactions, which can be particularly difficult to remove due to similar polarities.[8]

Troubleshooting Purification Workflows

This section provides direct answers to common problems encountered during the purification of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine.

Logical Flow for Purification Strategy

The following diagram outlines a decision-making workflow to help you select the most appropriate purification strategy based on the impurity profile of your crude material.

purification_workflow start Crude Product Analysis (TLC/LC-MS) check_purity Is Purity > 95%? start->check_purity recrystallize Attempt Recrystallization check_purity->recrystallize Yes column_chrom Proceed to Column Chromatography check_purity->column_chrom No check_recrystallize Successful? recrystallize->check_recrystallize check_recrystallize->column_chrom No (oiling out, poor recovery) final_product Final Product (>98%) check_recrystallize->final_product Yes column_chrom->final_product

Caption: Decision workflow for purification strategy.

Recrystallization Issues

Problem 1: My compound "oils out" instead of forming crystals.

  • Probable Cause: The compound is too soluble in the chosen solvent, even at low temperatures, or the solution is being cooled too rapidly. Supersaturation is being relieved by the formation of a liquid phase (the "oil") rather than an ordered solid lattice.

  • Solution:

    • Employ a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a polar solvent in which it is highly soluble (e.g., methanol, isopropanol). While warm, slowly add a less polar "anti-solvent" in which the compound is poorly soluble (e.g., ethyl acetate, diethyl ether, or toluene) dropwise until persistent turbidity is observed.

    • Re-heat and Slow Cool: Gently warm the mixture until the solution becomes clear again. Then, allow it to cool to room temperature slowly, followed by further cooling in a 4°C refrigerator. Avoid placing the warm solution directly into an ice bath.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates nucleation sites that can initiate crystallization.

Problem 2: I have very low recovery after recrystallization.

  • Probable Cause:

    • Excessive Solvent: Too much solvent was used, keeping a significant portion of the product dissolved in the mother liquor even when cold.

    • Inappropriate Solvent Choice: The compound has significant solubility in the chosen solvent even at low temperatures.

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. This ensures the solution is saturated upon cooling.

    • Solvent System Screening: Perform small-scale solubility tests to find an optimal solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. The table below provides a starting point for screening.

    • Mother Liquor Recovery: Concentrate the mother liquor and attempt a second recrystallization or purify the residue by column chromatography to recover the dissolved product.

SolventPolarity IndexExpected Solubility of Target CompoundPotential Use
Water10.2HighGood solvent, but may require anti-solvent
Methanol5.1HighGood primary solvent for anti-solvent method
Isopropanol4.0Moderate to HighPotential single-solvent system
Acetonitrile5.8ModeratePotential single-solvent system
Ethyl Acetate4.4Low to ModerateGood anti-solvent or chromatography eluent
Toluene2.4Very LowGood anti-solvent
Hexane0.1InsolubleUseful for precipitating the final product
Column Chromatography Issues

Problem 3: My compound streaks badly on a silica gel column and I get poor recovery.

  • Probable Cause: The basic pyridine nitrogen is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to tailing and irreversible adsorption.

  • Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This will neutralize the silica surface and improve peak shape.[5]

    • Use a Different Stationary Phase:

      • Alumina (Neutral or Basic): Alumina is a good alternative to silica for basic compounds. Ensure you use neutral or basic grade alumina.

      • Reversed-Phase (C18): Given the compound's polarity, it may be well-suited for reversed-phase chromatography using a water/methanol or water/acetonitrile gradient.

      • HILIC: Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (like an amine-bonded column) with a reversed-phase type eluent. This can be highly effective for retaining and separating very polar molecules.[1]

Problem 4: I can't separate my product from a very similar impurity.

  • Probable Cause: The impurity has a polarity that is very close to your product, making separation by standard chromatography difficult.

  • Solution:

    • Shallow Gradient Elution: If using flash chromatography or HPLC, run a very shallow gradient around the elution point of your compound. For example, instead of a 0-100% B gradient, try a 30-50% B gradient over many column volumes to improve resolution.

    • Change Selectivity: Modify the mobile phase to alter the interactions with the stationary phase. For reversed-phase, switching from methanol to acetonitrile (or vice-versa) can change the elution order. Adding a different modifier, like formic acid (if the compound is stable), can also alter selectivity.

    • High-Performance Flash Chromatography: Utilize higher-resolution silica (e.g., 25 µm vs. 40-60 µm) or a more efficient column packing to increase the number of theoretical plates (N) and improve separation.

Post-Purification Troubleshooting

post_purification start Isolated Product after Evaporation check_state Is product an oil instead of a solid? start->check_state check_purity Is purity low by NMR/LCMS? start->check_purity residual_solvent Probable Cause: Residual high-boiling solvent (e.g., DMF, DMSO, water) check_state->residual_solvent Yes decomposition Probable Cause: Decomposition during solvent evaporation (excess heat) check_purity->decomposition Yes solution1 Solution: - High-vacuum drying - Lyophilization (if aqueous) - Trituration with non-polar solvent (Hexane) residual_solvent->solution1 solution2 Solution: - Use low-temperature evaporation (e.g., <40°C) - Re-purify if necessary decomposition->solution2

Caption: Troubleshooting post-purification issues.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This protocol provides a baseline method for assessing the purity of your fractions and final product.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.[9]

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (or determined by UV scan).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Sample Preparation: Prepare a sample at approximately 1 mg/mL in a 50:50 mixture of Water:Acetonitrile.

Rationale: The C18 column provides hydrophobic retention, while the polar nature of the compound ensures it elutes in a reasonable time with a water/acetonitrile gradient. Formic acid is added to protonate the pyridine nitrogen, which improves peak shape by minimizing interactions with residual silanols on the stationary phase.[9]

Protocol 2: Flash Column Chromatography (Normal Phase with Modifier)

This protocol is designed to overcome the challenges of purifying basic polar compounds on standard silica gel.

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Column Packing: Pack the column as a slurry in the initial mobile phase.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a polar solvent (like methanol), add silica gel (approx. 2-3x the weight of the crude product), and evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained. Load this powder onto the top of the packed column.

  • Mobile Phase System: Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (NEt₃).

  • Elution Method: Start with 100% DCM (+1% NEt₃) and gradually increase the percentage of Methanol. A typical gradient might be:

    • 0-2% MeOH in DCM over 2 column volumes.

    • 2-10% MeOH in DCM over 10 column volumes.

    • 10-20% MeOH in DCM over 5 column volumes.

  • Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) using a similar solvent system (e.g., 90:10 DCM:MeOH with a drop of NEt₃).

  • Solvent Evaporation: Combine pure fractions and remove the solvent under reduced pressure, ensuring the water bath temperature does not exceed 40°C to prevent thermal degradation.[2]

Rationale: Pre-adsorbing the sample onto silica ensures a narrow application band, leading to better separation. The use of triethylamine is critical to block the acidic sites on the silica, preventing peak tailing and improving recovery of the basic product.[5][10]

References

  • US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

  • PubChem Compound Summary for CID 737823, 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. National Center for Biotechnology Information. [Link]

  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5. Chemsrc. [Link]

  • CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine.
  • Radiolysis of pyridoxine (vitamin B 6) in aqueous solution under different conditions. ResearchGate. [Link]

  • Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. [Link]

  • Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks at WMU. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]

  • The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes. Journal of the Chemical Society A. [Link]

  • Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. PMC - NIH. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impactfactor. [Link]

  • Thermal decomposition. Wikipedia. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degradation products. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. IJSDR. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • For highly polar compound, how to do the purification? ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine

Welcome to the technical support center for the synthesis and optimization of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine. This molecule is a key intermediate in the synthesis of various pharmaceuticals and is structu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine. This molecule is a key intermediate in the synthesis of various pharmaceuticals and is structurally related to pyridoxine (Vitamin B6).[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers in achieving high yields and purity.

The primary synthetic route discussed involves the reduction of a corresponding diester, diethyl 4-methoxypyridine-2,5-dicarboxylate. This approach is often favored for its relative simplicity and the availability of starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine?

A1: A prevalent method is the reduction of the corresponding diester, such as diethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate. This reduction is typically achieved using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).[3]

Q2: Why is it critical to maintain anhydrous conditions during the reduction step?

A2: Reducing agents like LiAlH₄ react violently with water. The presence of moisture will not only quench the reducing agent, leading to a significant decrease in yield, but also poses a serious safety hazard.[4] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Q3: What are the typical challenges encountered during the purification of the final diol product?

A3: The diol product is often highly polar and water-soluble, which can complicate extraction and purification. Challenges include difficulty in extracting the product from aqueous workup solutions and the need for polar solvent systems in chromatography, which can lead to issues like peak tailing on standard silica gel.[5][6]

Q4: Can I monitor the progress of the reaction by Thin Layer Chromatography (TLC)?

A4: Yes, TLC is an excellent tool for monitoring this reaction. The starting diester is significantly less polar than the final diol product. A typical mobile phase for the starting material might be 30-40% ethyl acetate in hexanes, while the product will require a more polar system, such as 10-15% methanol in dichloromethane, to move from the baseline. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield of the Desired Product

Q: I performed the reduction of diethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate with LiAlH₄, but my final yield is very low. What could have gone wrong?

A: Low yields in this reduction are a common problem and can be traced back to several key factors.[7] Let's diagnose the potential causes systematically.

  • Cause 1: Inactive Reducing Agent

    • Explanation: Lithium aluminum hydride (LiAlH₄) is highly reactive and can be deactivated by moisture and air. If the reagent was old, improperly stored, or handled in a humid environment, its reducing power would be diminished.

    • Solution: Use a fresh, unopened bottle of LiAlH₄ or a properly stored container. Handle the reagent quickly in a dry, inert atmosphere (e.g., under argon or nitrogen in a glove box).

  • Cause 2: Insufficient Amount of Reducing Agent

    • Explanation: The reduction of each ester functional group to an alcohol requires two equivalents of hydride. Therefore, the reduction of a diester to a diol requires a minimum of four hydride equivalents. A molar ratio of at least 2:1 (LiAlH₄:diester) is typically recommended to drive the reaction to completion, accounting for any incidental quenching.

    • Solution: Recalculate your stoichiometry. Ensure you are using at least 2 molar equivalents of LiAlH₄ relative to your starting diester. It is often beneficial to use a slight excess (e.g., 2.2 equivalents).

  • Cause 3: Inadequate Reaction Temperature or Time

    • Explanation: While the initial addition of LiAlH₄ is often done at 0 °C to control the exothermic reaction, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[8]

    • Solution: After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC. If the reaction is sluggish, gentle refluxing in THF may be necessary.

  • Cause 4: Issues During Workup and Extraction

    • Explanation: The diol product is highly polar and may have significant water solubility. During the aqueous workup, a substantial amount of the product can be lost to the aqueous layer.

    • Solution: After quenching the reaction, perform multiple extractions (at least 5-7 times) with a suitable organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. In some cases, continuous liquid-liquid extraction may be necessary for optimal recovery.[9]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagent Check LiAlH₄ Activity & Stoichiometry start->check_reagent reagent_ok Reagents OK? check_reagent->reagent_ok check_conditions Review Reaction Conditions (Temp, Time) conditions_ok Conditions OK? check_conditions->conditions_ok check_workup Evaluate Workup & Extraction Protocol workup_ok Workup OK? check_workup->workup_ok reagent_ok->check_conditions Yes solution_reagent Use fresh LiAlH₄. Ensure >2.0 eq. reagent_ok->solution_reagent No conditions_ok->check_workup Yes solution_conditions Increase reaction time or temperature. Monitor by TLC. conditions_ok->solution_conditions No solution_workup Increase number of extractions. Use more polar solvent (e.g., EtOAc/IPA). Consider continuous extraction. workup_ok->solution_workup No end Yield Optimized workup_ok->end Yes solution_reagent->end solution_conditions->end solution_workup->end

A decision tree for troubleshooting low reaction yield.

Issue 2: Product Purification Challenges

Q: My crude product is a sticky oil that is difficult to purify by column chromatography. How can I improve the purification?

A: The physical properties of this diol can indeed make purification challenging. Here are several strategies to address this.

  • Cause 1: Residual Inorganic Salts

    • Explanation: The workup of LiAlH₄ reactions generates aluminum salts. If not properly removed, these can co-extract with the product and interfere with chromatography.

    • Solution: Ensure the quenched reaction mixture is stirred vigorously for an extended period (at least 1 hour) to allow for complete precipitation of the aluminum salts before filtration. Washing the crude organic extracts with brine can also help remove some inorganic impurities.

  • Cause 2: Inappropriate Chromatography Conditions

    • Explanation: The high polarity of the diol can cause it to streak or tail significantly on silica gel, leading to poor separation.[5]

    • Solution 1 (Solvent System): Use a highly polar mobile phase. A gradient of methanol (0-15%) in dichloromethane or ethyl acetate is often effective. Adding a small amount of triethylamine (0.5%) to the mobile phase can help to deactivate acidic sites on the silica gel and improve peak shape.[5]

    • Solution 2 (Stationary Phase): Consider using a different stationary phase. Alumina (neutral or basic) can sometimes provide better separation for basic compounds like pyridines. Alternatively, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be a viable option if the impurities have different polarities.

  • Cause 3: Product is not Crystalline

    • Explanation: Many highly functionalized polar molecules do not crystallize easily.

    • Solution: If the product is pure by NMR but remains an oil, consider converting it to a hydrochloride salt. This can be achieved by dissolving the purified oil in a suitable solvent like acetone or ether and adding a solution of HCl in ether.[10] The resulting salt is often a crystalline solid that is easier to handle and store.

Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine.

Reaction Scheme

G cluster_0 Reduction of Diethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate start [Starting Material: Diethyl Ester] product [Product: Diol] start->product reagents 1) LiAlH₄, Anhydrous THF, 0 °C to RT 2) H₂O, NaOH(aq) workup

General reaction scheme for the synthesis.

Step-by-Step Methodology

  • Reaction Setup:

    • Under an inert atmosphere of argon or nitrogen, add anhydrous tetrahydrofuran (THF, 100 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add lithium aluminum hydride (LiAlH₄, 2.2 equivalents) to the cold THF in portions.

      • Scientist's Note: Adding LiAlH₄ in portions to the solvent before adding the substrate allows for better temperature control.

  • Addition of Substrate:

    • Dissolve diethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate (1.0 equivalent) in anhydrous THF (20 mL).

    • Add the substrate solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes.

      • Scientist's Note: A slow, dropwise addition is crucial to manage the exothermic nature of the reaction and prevent dangerous temperature spikes.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction for 4-6 hours, monitoring its progress by TLC (10% MeOH in DCM).

  • Reaction Quench (Workup):

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully add water (X mL) dropwise to quench the excess LiAlH₄. (Where X = grams of LiAlH₄ used).

    • Next, add 15% aqueous sodium hydroxide solution (X mL) dropwise.

    • Finally, add water (3X mL) and stir the resulting white suspension vigorously at room temperature for at least 1 hour.

      • Scientist's Note: This specific sequence, known as the Fieser workup, is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation and Purification:

    • Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

    • Combine the filtrate and washes, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure to yield the crude product, which may be a pale yellow oil or solid.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 0% to 15% methanol in dichloromethane.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine as a white solid or viscous oil.

Data Summary

The choice of reducing agent is critical for the success of this synthesis. The following table summarizes the effectiveness of common hydride reagents for the reduction of esters to alcohols.

Reducing AgentFormulaTypical SolventReactivity with EstersWorkup Complexity
Lithium Aluminum Hydride LiAlH₄THF, Et₂OHigh High (Requires careful quenching)
Sodium Borohydride NaBH₄Alcohols (MeOH, EtOH)Low (Generally unreactive)Low
Diisobutylaluminium Hydride DIBAL-HToluene, HexaneModerate (Can be stopped at aldehyde)High (Requires careful quenching)
Lithium Borohydride LiBH₄THF, Et₂OModerateHigh (Requires careful quenching)

As indicated, LiAlH₄ is the most suitable reagent for this transformation due to its high reactivity with esters.

References

  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • AIP Conference Proceedings 2361, 020005 (2021) - Synthetic Route Optimization of Pyridosept Antiseptic Drug Candidate. AIP Publishing. [Link]

  • EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • Journal of the American Chemical Society 2007, 129, 44, 13404–13405 - Direct Synthesis of Pyridine Derivatives. ACS Publications. [Link]

  • The Journal of Organic Chemistry - Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. ACS Publications. [Link]

  • Molecules 2011, 16(2), 1519-1527 - Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]

  • ResearchGate - How can I eliminate pyridine by extraction?. ResearchGate GmbH. [Link]

  • PubChem - 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. National Center for Biotechnology Information. [Link]

  • Journal of Industrial Microbiology & Biotechnology (2024) - Enhancement of vitamin B6 production driven by omics analysis combined with fermentation optimization. PubMed Central. [Link]

  • Chemistry 2020, 26(9), 1963-1967 - Reductive Hydroxymethylation of 4-Heteroarylpyridines. PubMed. [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • ResearchGate - Enhanced Microbial Production of Pyridoxine (Vitamin B6) in Bacillus subtilis via Pathway and Process Optimization. ResearchGate GmbH. [Link]

  • Chemical Science, 2021, 12, 116-121 - Single point activation of pyridines enables reductive hydroxymethylation. Royal Society of Chemistry. [Link]

  • US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • RSC Medicinal Chemistry, 2022, 13, 1028-1053 - Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. [Link]

  • ResearchGate - Pathways of pyridoxine synthesis and salvage. ResearchGate GmbH. [Link]

  • Heterocycles, Vol. 36, No. 10, 1993 - The Novel Reduction of Pyridine Derivatives. [Link]

  • DE10261271A1 - Process for the preparation of pyridoxine or its acid addition salt.
  • Quick Company - A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

  • Sciencemadness Discussion Board - removal of pyridine. [Link]

  • ResearchGate - C3-hydroxymethylation of pyridinium salts. ResearchGate GmbH. [Link]

  • RSC Publishing - Single point activation of pyridines enables reductive hydroxymethylation. [Link]

  • Crystal Growth & Design 2019, 19, 9, 5133–5137 - A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. ACS Publications. [Link]

  • Baran Lab, The Scripps Research Institute - Pyridine Synthesis: Cliff Notes. [Link]

  • The Royal Society of Chemistry - Supporting Information Synthesis and biological evaluation of 2,3-Bis(het)aryl-4-azaindoles Derivatives as protein kinases inhibitors. [Link]

  • Teledyne ISCO - Purine and Related Compound Purification Strategies. [Link]

  • Google Patents - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

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